molecular formula C10H13N5O2 B14909078 2-(5-(Furan-2-yl)-2h-tetrazol-2-yl)-N-propylacetamide

2-(5-(Furan-2-yl)-2h-tetrazol-2-yl)-N-propylacetamide

Cat. No.: B14909078
M. Wt: 235.24 g/mol
InChI Key: GMYPRTZZRDZUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(Furan-2-yl)-2h-tetrazol-2-yl)-N-propylacetamide is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring, a tetrazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Furan-2-yl)-2h-tetrazol-2-yl)-N-propylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-(Furan-2-yl)-2h-tetrazol-2-yl)-N-propylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(Furan-2-yl)-2h-tetrazol-2-yl)-N-propylacetamide is unique due to its combination of a furan ring, a tetrazole ring, and an acetamide group, which imparts distinct chemical and biological properties. This combination allows it to interact with a wide range of molecular targets and pathways, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H13N5O2

Molecular Weight

235.24 g/mol

IUPAC Name

2-[5-(furan-2-yl)tetrazol-2-yl]-N-propylacetamide

InChI

InChI=1S/C10H13N5O2/c1-2-5-11-9(16)7-15-13-10(12-14-15)8-4-3-6-17-8/h3-4,6H,2,5,7H2,1H3,(H,11,16)

InChI Key

GMYPRTZZRDZUSI-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CN1N=C(N=N1)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.